molecular formula C16H14FN3O B7646018 5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline

5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline

Cat. No. B7646018
M. Wt: 283.30 g/mol
InChI Key: QRAKHCASEIXJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known as FOA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of FOA is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division. FOA has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
FOA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit bacterial growth. FOA has also been found to have low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

FOA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. FOA has also been found to have low toxicity in normal cells, making it a safe compound for in vitro and in vivo studies. However, one limitation of FOA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on FOA. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its antibacterial properties and potential use as an antibiotic. Additionally, research can be conducted to improve the solubility of FOA in water and to develop more efficient synthesis methods. Overall, FOA has great potential for further research and development in the field of medicinal chemistry.

Synthesis Methods

The synthesis of FOA involves the reaction of 5-fluoro-2-methylaniline with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is obtained through purification techniques such as recrystallization.

Scientific Research Applications

FOA has been studied extensively for its potential application in medicinal chemistry. It has been found to have anticancer properties and has been tested against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. FOA has also been found to have antibacterial properties and has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus.

properties

IUPAC Name

5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-11-7-8-13(17)9-14(11)18-10-15-19-16(20-21-15)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAKHCASEIXJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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